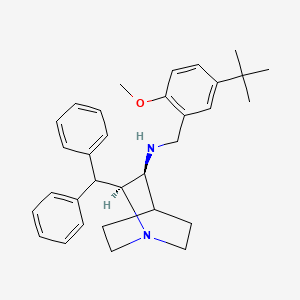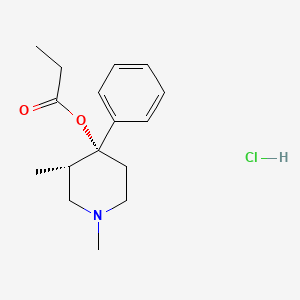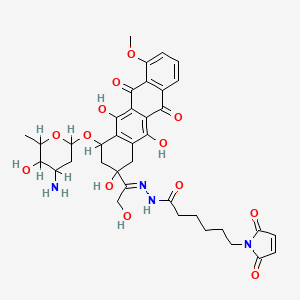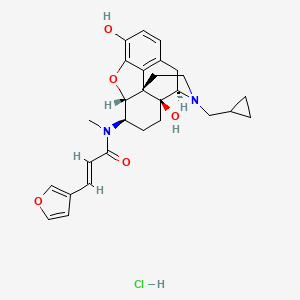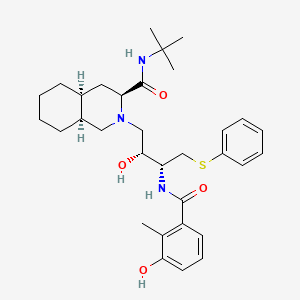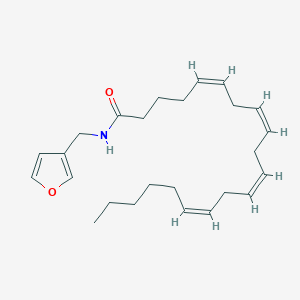
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Descripción general
Descripción
UCM707: es un inhibidor potente y selectivo de la recaptación de endocanabinoides. Mejora los efectos de la anandamida, un cannabinoide natural del cuerpo, al impedir su recaptación en las células. Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas, especialmente en los campos de la neurología y el manejo del dolor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de UCM707 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación del enlace amida: Esto generalmente se logra haciendo reaccionar un cloruro de ácido con una amina en presencia de una base.
Introducción del grupo furano: Esto implica el uso de un reactivo que contiene furano, que se acopla al intermedio de amida en condiciones específicas.
Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza del producto final .
Métodos de producción industrial
La producción industrial de UCM707 probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar un control de calidad constante e implementar procesos de purificación eficientes. Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas se utilizan comúnmente para verificar la pureza y la identidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
UCM707 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esto puede ocurrir en el grupo furano, lo que lleva a la formación de varios derivados oxidados.
Reducción: El enlace amida se puede reducir en condiciones específicas para producir la amina correspondiente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de UCM707. Estos derivados pueden tener diferentes propiedades farmacológicas y a menudo se estudian para comprender la relación estructura-actividad del compuesto .
Aplicaciones Científicas De Investigación
UCM707 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de herramienta para estudiar los mecanismos de la recaptación y el metabolismo de los endocanabinoides.
Biología: Los investigadores utilizan UCM707 para investigar el papel de los endocanabinoides en varios procesos fisiológicos, incluida la modulación del dolor y la neuroprotección.
Medicina: UCM707 tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como el dolor crónico, las enfermedades neurodegenerativas y los trastornos de ansiedad.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos que se dirigen al sistema endocannabinoide
Mecanismo De Acción
UCM707 ejerce sus efectos inhibiendo la recaptación de la anandamida, aumentando así sus niveles en la hendidura sináptica. Esto potencia la activación de los receptores cannabinoides, en particular los receptores CB1 y CB2, que participan en la modulación del dolor, el estado de ánimo y la neuroprotección. La inhibición de la recaptación de endocanabinoides por UCM707 es selectiva y potente, lo que la convierte en una herramienta valiosa para estudiar el sistema endocannabinoide .
Comparación Con Compuestos Similares
Compuestos similares
AM404: Otro inhibidor de la recaptación de endocanabinoides, pero con una estructura química diferente.
VDM11: Similar en función pero menos potente en comparación con UCM707.
Singularidad de UCM707
UCM707 es único debido a su alta potencia y selectividad para inhibir la recaptación de endocanabinoides. A diferencia de algunos otros inhibidores, no inhibe significativamente la hidrolasa de amida de ácido graso (FAAH), una enzima que descompone la anandamida. Esta selectividad hace que UCM707 sea particularmente útil para estudiar los efectos específicos de la inhibición de la recaptación de endocanabinoides sin los efectos confusos de la inhibición de FAAH .
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNBSHTNRBBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693975 | |
| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390824-20-1 | |
| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


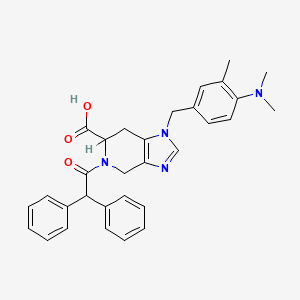
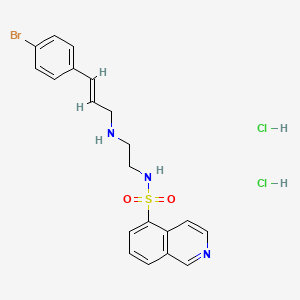

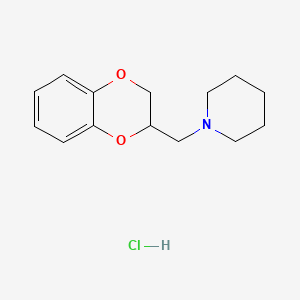
![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)


